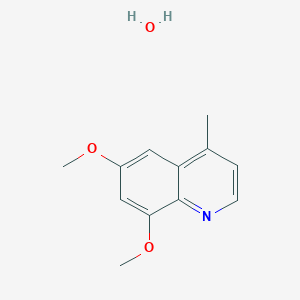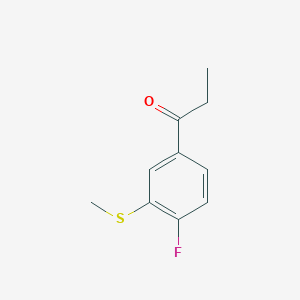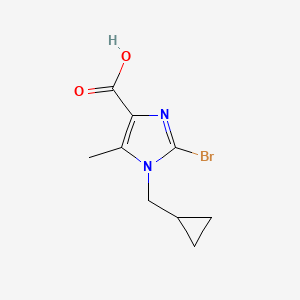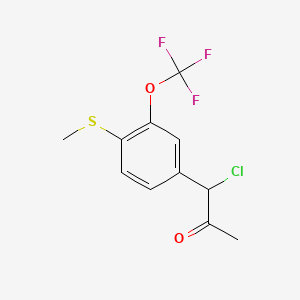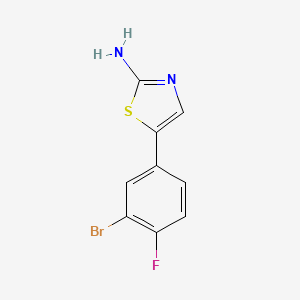
2-(4-Bromo-2,6-diisopropylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,6-diisopropylphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom and two isopropyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-diisopropylphenyl)acetic acid typically involves the bromination of 2,6-diisopropylphenylacetic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,6-diisopropylphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylacetic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acids.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Reduction Reactions: Products include reduced phenylacetic acid derivatives.
科学的研究の応用
2-(4-Bromo-2,6-diisopropylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 2-(4-Bromo-2,6-diisopropylphenyl)acetic acid depends on its interaction with molecular targets. The bromine atom and isopropyl groups can influence the compound’s binding affinity to enzymes or receptors, affecting their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid
Comparison
2-(4-Bromo-2,6-diisopropylphenyl)acetic acid is unique due to the presence of two isopropyl groups, which can significantly impact its steric and electronic properties compared to similar compounds. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C14H19BrO2 |
|---|---|
分子量 |
299.20 g/mol |
IUPAC名 |
2-[4-bromo-2,6-di(propan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H19BrO2/c1-8(2)11-5-10(15)6-12(9(3)4)13(11)7-14(16)17/h5-6,8-9H,7H2,1-4H3,(H,16,17) |
InChIキー |
IOEIKWATUBGNEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1CC(=O)O)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



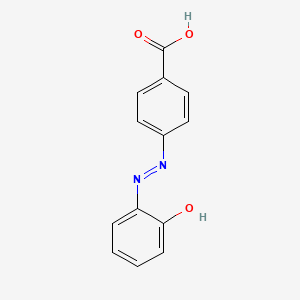



![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
